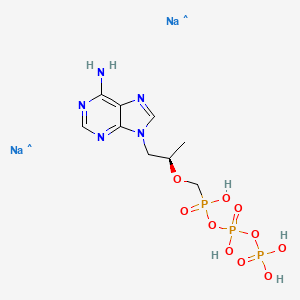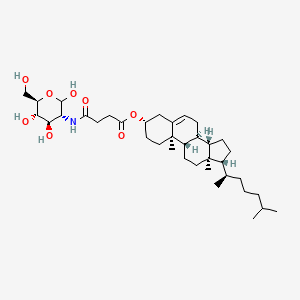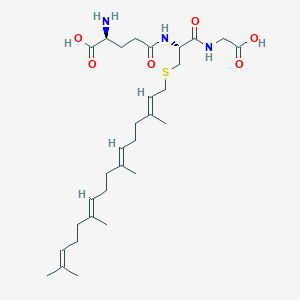
9-Octadecenamide, N-(2-hydroxy-1,1-bis(hydroxymethyl)ethyl)-, (Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JPC0323 is a compound known for its role as a dual positive allosteric modulator of the serotonin 5-HT2C and 5-HT2A receptors.
Preparation Methods
The synthesis of JPC0323 involves the design and creation of novel oleamide analogues. The synthetic route typically includes the use of fragment-based discovery methods to achieve selectivity for the 5-HT2C and 5-HT2A receptors. The compound is synthesized through a series of chemical reactions that ensure acceptable plasma exposure and brain penetration .
Chemical Reactions Analysis
JPC0323 undergoes various chemical reactions, primarily focusing on its interaction with serotonin receptors. The compound is known to enhance serotonin-induced calcium release in cells expressing recombinant human 5-HT2A or 5-HT2C receptors. Common reagents used in these reactions include serotonin and other modulators that facilitate the binding and activation of the receptors .
Scientific Research Applications
JPC0323 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the modulation of serotonin receptors and their role in various physiological processes. In biology, it helps in understanding the signaling pathways and mechanisms involved in serotonin receptor activation. In medicine, JPC0323 is explored for its potential therapeutic applications in treating neurological diseases, such as depression and anxiety disorders. Additionally, it has industrial applications in the development of new pharmacological tools and drugs targeting serotonin receptors .
Mechanism of Action
The mechanism of action of JPC0323 involves its role as a positive allosteric modulator of the serotonin 5-HT2C and 5-HT2A receptors. By binding to these receptors, JPC0323 enhances the effects of serotonin, leading to increased calcium release and activation of downstream signaling pathways. This modulation helps in regulating various physiological processes, including mood, cognition, and motor activity .
Comparison with Similar Compounds
JPC0323 is unique in its dual modulation of both 5-HT2C and 5-HT2A receptors, which sets it apart from other compounds that may target only one of these receptors. Similar compounds include other oleamide analogues and serotonin receptor modulators, such as compound 13, which also exhibit selectivity for 5-HT2C and 5-HT2A receptors. JPC0323’s ability to penetrate the brain and its acceptable plasma exposure make it a valuable tool in pharmacological research .
Properties
CAS No. |
5972-45-2 |
|---|---|
Molecular Formula |
C22H43NO4 |
Molecular Weight |
385.6 g/mol |
IUPAC Name |
(Z)-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]octadec-9-enamide |
InChI |
InChI=1S/C22H43NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(27)23-22(18-24,19-25)20-26/h9-10,24-26H,2-8,11-20H2,1H3,(H,23,27)/b10-9- |
InChI Key |
JLFKELVBPUSMGW-KTKRTIGZSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NC(CO)(CO)CO |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC(CO)(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(4S)-5-[[(2R)-5-amino-1-[[(4S,7R,10S,13S,19R,22S,25R,28S)-10-(3-amino-3-oxopropyl)-4-[(2S)-butan-2-yl]-22-(2-carboxyethyl)-25-[(1R)-1-hydroxyethyl]-7-[(4-hydroxyphenyl)methyl]-19-methyl-3,6,9,12,18,21,24,27-octaoxo-2-oxa-5,8,11,17,20,23,26-heptazatricyclo[28.2.2.013,17]tetratriaconta-1(33),30(34),31-trien-28-yl]amino]-1-oxopentan-2-yl]amino]-4-[[(3R)-3-hydroxyhexadecanoyl]amino]-5-oxopentanoic acid](/img/structure/B10860658.png)


![methyl (2E)-2-methoxyimino-2-[2,3,4,5-tetradeuterio-6-[dideuterio-[(E)-1-[3-(trifluoromethyl)phenyl]ethylideneamino]oxymethyl]phenyl]acetate](/img/structure/B10860679.png)


